molecular formula C12H6Cl4 B1596619 2,3',5,5'-Tetrachlorobiphenyl CAS No. 41464-42-0

2,3',5,5'-Tetrachlorobiphenyl

Cat. No.: B1596619
CAS No.: 41464-42-0
M. Wt: 292 g/mol
InChI Key: WBTMFEPLVQOWFI-UHFFFAOYSA-N
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Description

2,3’,5,5’-Tetrachlorobiphenyl is a member of the polychlorinated biphenyl family, which consists of biphenyl molecules with varying numbers of chlorine atoms attached. These compounds are known for their environmental persistence and potential health impacts. 2,3’,5,5’-Tetrachlorobiphenyl, specifically, has been studied for its effects on biological systems and its environmental behavior .

Mechanism of Action

Target of Action

The primary target of 2,3’,5,5’-Tetrachlorobiphenyl (also known as PCB72) is the Estrogen sulfotransferase . This enzyme plays a crucial role in the metabolism of estrogens and is involved in the regulation of estrogen activity in the body .

Mode of Action

PCB72 interacts with its target, the Estrogen sulfotransferase, by binding to it . This binding is highly specific, as demonstrated by the use of a PCB72-targeting aptamer in a highly sensitive environmental sensor . The binding of PCB72 to the aptamer results in a competitive interaction, leading to fewer aptamers sticking to the substrate .

Biochemical Pathways

It is known that pcb72 can regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component per1 . This suggests that PCB72 could have a significant impact on biological rhythms and potentially other physiological processes.

Pharmacokinetics

It is known that the rate of metabolism and excretion of pcb72 is slower than would be predicted according to its degree of chlorination . This suggests that the bioavailability of PCB72 may be influenced by its chemical structure and the position of the chlorine atoms .

Result of Action

It is known that pcb72 can inhibit the expression of the core circadian component per1 , which could have significant effects on biological rhythms and potentially other physiological processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of PCB72. For example, the presence of other PCBs and interfering species in the environment can affect the specificity and selectivity of PCB72’s interaction with its target . Furthermore, PCB72 has been detected in real water samples, suggesting that it can persist in the environment .

Biochemical Analysis

Biochemical Properties

2,3’,5,5’-Tetrachlorobiphenyl interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to bind with a specific aptamer, which is used as a recognition element in a highly sensitive environmental aptamer sensor . This interaction is highly specific and competitive .

Cellular Effects

The effects of 2,3’,5,5’-Tetrachlorobiphenyl on cells are complex and multifaceted. For example, it has been shown to affect the membrane of Ralstonia eutropha H850 cells, causing a decrease in fluorescence polarization . This suggests that 2,3’,5,5’-Tetrachlorobiphenyl can alter cellular processes by affecting membrane properties .

Molecular Mechanism

The molecular mechanism of 2,3’,5,5’-Tetrachlorobiphenyl involves binding interactions with biomolecules. For instance, it has been found to competitively bind with a specific aptamer, resulting in a few aptamers sticking to the substrate . This suggests that 2,3’,5,5’-Tetrachlorobiphenyl could insert into the aptamers .

Temporal Effects in Laboratory Settings

The effects of 2,3’,5,5’-Tetrachlorobiphenyl can change over time in laboratory settings. For example, it has been found that the metabolism of this compound in rats occurs rapidly, with metabolites being detected after only a 24-hour exposure . This suggests that the effects of 2,3’,5,5’-Tetrachlorobiphenyl on cellular function can change over time.

Dosage Effects in Animal Models

The effects of 2,3’,5,5’-Tetrachlorobiphenyl can vary with different dosages in animal models. For instance, it has been found that the distribution of this compound and its metabolites in rats changes following acute, nose-only inhalation of different doses . This suggests that the effects of 2,3’,5,5’-Tetrachlorobiphenyl can be dose-dependent.

Metabolic Pathways

2,3’,5,5’-Tetrachlorobiphenyl is involved in various metabolic pathways. For example, it has been found to undergo hydroxylation, a major metabolic pathway, in phenobarbital-induced rat liver microsomes . This suggests that 2,3’,5,5’-Tetrachlorobiphenyl interacts with enzymes and cofactors involved in these pathways.

Transport and Distribution

2,3’,5,5’-Tetrachlorobiphenyl is transported and distributed within cells and tissues. For instance, it has been found in various tissues, including adipose, brain, intestinal content, lung, liver, and serum, in rats following acute, nose-only inhalation . This suggests that 2,3’,5,5’-Tetrachlorobiphenyl can be transported and distributed within cells and tissues.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3’,5,5’-Tetrachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. This can be achieved using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is carried out at elevated temperatures to ensure the substitution of hydrogen atoms with chlorine atoms at the desired positions .

Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,3’,5,5’-Tetrachlorobiphenyl, was historically conducted through the direct chlorination of biphenyl. This process involved the use of chlorine gas and a catalyst, resulting in a mixture of polychlorinated biphenyls with varying degrees of chlorination .

Chemical Reactions Analysis

Types of Reactions: 2,3’,5,5’-Tetrachlorobiphenyl can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

Comparison: 2,3’,5,5’-Tetrachlorobiphenyl is unique in its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects. Compared to 2,2’,5,5’-Tetrachlorobiphenyl, it may exhibit different environmental persistence and toxicity profiles due to the positional differences of chlorine atoms .

Properties

IUPAC Name

1,3-dichloro-5-(2,5-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4/c13-8-1-2-12(16)11(6-8)7-3-9(14)5-10(15)4-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTMFEPLVQOWFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC(=CC(=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074152
Record name 2,3',5,5'-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41464-42-0
Record name PCB 72
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41464-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3',5,5'-Tetrachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041464420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3',5,5'-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3',5,5'-TETRACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ6P71YB8V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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